Carvoxime

Solid-State Chemistry Process Engineering Thermodynamics

Carvoxime (55658-55-4) is a strategic chiral intermediate for the clean synthesis of food-grade L-carvone via catalytic hydrogenation, eliminating toxic byproducts. Its unique solid-state miscibility of d- and l-enantiomers makes it an ideal model for chiral crystallization studies. Procure with confidence for pharmaceutical, fragrance, and academic R&D. Verify enantiomeric purity for your specific application.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 55658-55-4
Cat. No. B7783262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvoxime
CAS55658-55-4
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1=NO)C(=C)C
InChIInChI=1S/C10H15NO/c1-7(2)9-5-4-8(3)10(6-9)11-12/h4,9,12H,1,5-6H2,2-3H3/b11-10-
InChIKeyJOAADLZWSUDMHZ-KHPPLWFESA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carvoxime (CAS 55658-55-4): Key Specifications and Identification Data for Procurement


Carvoxime, designated by CAS number 55658-55-4, is the oxime derivative of carvone (5-isopropenyl-2-methylcyclohex-2-en-1-one), a naturally occurring monoterpene ketone [1]. As a chiral molecule existing in d-, l-, and racemic (dl-) forms, carvoxime has the molecular formula C₁₀H₁₅NO and a molecular weight of 165.23 g/mol [1]. Its systematic name is (E)-2-methyl-5-(1-methylethenyl)cyclohex-2-en-1-one oxime . Carvoxime serves as a crucial intermediate in the synthesis of high-purity L-carvone for flavor and fragrance applications, and is a well-established model compound in enantiomeric phase behavior studies due to the exceptional solid-state miscibility of its d- and l- enantiomers [2].

Carvoxime vs. Alternative Oximes: Why Structural Nuances Drive Critical Differences in Performance and Application


Superficial functional group similarity, specifically the presence of the oxime (-C=N-OH) moiety, does not guarantee functional or performance equivalence among terpenoid oximes. Carvoxime's unique behavior arises from the specific α,β-unsaturated cyclohexenone core combined with the oxime group, which dictates its distinct thermophysical properties [1], its metabolic fate in biological systems [2], and its utility as a synthetic intermediate [3]. For instance, while other oximes like camphoroxime may share some chemical properties, they differ fundamentally in their solid-state phase behavior [4] and, critically, in their biological activity profile, which for carvoxime includes a unique metabolic activation pathway to potent sensitizers [5]. These fundamental differences render generic substitution without rigorous validation of the specific application context scientifically unsound.

Carvoxime: Quantified Evidence for Scientific and Industrial Differentiation


Quantified Heat of Fusion: Selecting the Right Carvoxime Form for Crystallization and Process Control

Carvoxime exhibits a significant, quantifiable difference in the enthalpy of melting (ΔH_fus) between its racemic (dl) and enantiopure (l) forms, a property critical for predicting crystallization behavior and designing efficient purification processes. The racemic dl-carvoxime has an enthalpy of fusion of 22.70 ± 0.06 kJ mol⁻¹, which is substantially higher than the 17.02 ± 0.02 kJ mol⁻¹ for enantiopure l-carvoxime [1]. This represents a 33.4% higher energy requirement to melt the racemic form.

Solid-State Chemistry Process Engineering Thermodynamics

Solid-State Heat Capacity: Baseline Data for Energy Balances and DSC Method Calibration

The constant pressure heat capacity (Cp) of solid carvoxime at standard temperature is a fundamental thermophysical property essential for thermal analysis. For the racemic dl-carvoxime, the solid-state Cp is 60.99 cal mol⁻¹ K⁻¹ at 298.15 K, while for enantiopure L-carvoxime, the value is 61.11 cal mol⁻¹ K⁻¹ under the same conditions [1][2].

Calorimetry Material Science Analytical Chemistry

Differential Metabolic Fate: A Distinguishing Feature for Toxicology and Biotransformation Studies

Carvoxime's biological behavior differs fundamentally from that of its parent ketone, carvone, and other non-α,β-unsaturated oximes. As an α,β-unsaturated oxime, carvoxime acts as a 'prohapten'. It is metabolically activated by human cutaneous cytochrome P450 enzymes (specifically P450 1A1 and 1B1) into two highly reactive and strongly sensitizing α,β-epoxy oxime metabolites [1]. This activation pathway, involving stereoselective metabolism by P450 1B1 and autoinduction of P450 1B1 in antigen-presenting cells, is unique to its structure [1]. In contrast, non-α,β-unsaturated oximes would not undergo this specific epoxidation and would therefore have a completely different allergenic potential.

Toxicology Xenobiotic Metabolism Biotransformation

Enantiomer Phase Behavior: The Benchmark for Unusual Solid-Solution Formation

The carvoxime system is a classic and well-documented exception to standard enantiomer phase behavior. Unlike the vast majority of chiral compounds where enantiomers form conglomerates or racemic compounds upon mixing, the d- and l- carvoxime enantiomers form a continuous series of mixed crystals (solid solutions) [1]. This was confirmed by differential scanning calorimetry (DSC) studies, which also revealed the presence of a continuous series of metastable solid solutions and an unusual melting behavior for the racemate (dl-carvoxime) [2]. This behavior stands in stark contrast to systems like camphoroxime, which was used as a comparator for structural study [3].

Chiral Resolution Crystallography Phase Equilibria

Biocatalytic Hydrolysis: Differential Substrate Behavior in Plant Cell Culture

In cell suspension cultures of Nicotiana tabacum, carvoxime and its saturated analog dihydrocarvoxime are both hydrolyzed to their corresponding ketones. However, the resulting ketones are then reduced to alcohols, showcasing a specific, multi-step biotransformation pathway [1]. This contrasts with simpler oxime hydrolysis or the behavior of other terpenoid substrates, which may not undergo the same cascade of reactions. The study specifically notes the hydrolysis of both (4R)-(-) and (4S)-(+)-carvoximes, highlighting that the system can act on both enantiomers [1].

Biocatalysis Green Chemistry Phytochemistry

Enhanced Synthetic Utility: A Direct Precursor for High-Purity Flavor Ingredient Production

Carvoxime is a key intermediate in a patented, environmentally improved process for producing high-purity L-carvone, a widely used flavor and fragrance compound [1]. The process involves hydrogenating carvoxime in the presence of a selectively poisoned noble metal catalyst [1]. This method offers a significant advantage over traditional carvoxime hydrolysis with sulfuric acid and acetone, which produces stoichiometric amounts of the suspected carcinogen acetoxime as a side product, creates substantial sulfate effluent, and yields carvone contaminated with by-products like α-terpineol [1]. The catalytic hydrogenation route thus provides a purer carvone product while mitigating environmental and safety concerns.

Flavor Chemistry Catalytic Hydrogenation Industrial Synthesis

Procurement-Driven Applications for Carvoxime: Validated Use Cases Based on Product-Specific Evidence


Industrial-Scale Synthesis of High-Purity L-Carvone

The primary industrial application of carvoxime is as a strategic intermediate in the synthesis of L-carvone. The patented catalytic hydrogenation route [1] offers quantifiable advantages over traditional acid hydrolysis by eliminating the formation of toxic acetoxime and reducing sulfate waste. Procurement of carvoxime is essential for manufacturers seeking to implement this cleaner, more efficient process to produce dental- and food-grade L-carvone.

Fundamental Research in Chiral Crystallography and Phase Equilibria

The carvoxime system, specifically the d- and l- enantiomers, is a classic and rare example of a binary system that forms a continuous series of solid solutions rather than a conglomerate or racemic compound [2]. This unique behavior, confirmed by DSC studies, makes carvoxime an ideal model compound for academic and industrial research groups investigating the thermodynamics of chiral recognition, crystal nucleation, and the design of crystallization-based separation processes [2].

Mechanistic Tool Compound for Skin Sensitization and Toxicology Studies

Carvoxime is a validated 'prohapten' for studying the complex mechanisms of contact dermatitis. Its unique metabolic activation by human cutaneous cytochrome P450 enzymes (specifically 1A1 and 1B1) into potent sensitizing epoxy metabolites [3] distinguishes it from its parent ketone (carvone) and other oximes. Researchers require authentic carvoxime to investigate this specific pathway of xenobiotic metabolism and to assess the sensitizing potential of other α,β-unsaturated oximes, as its autoinduction of P450 1B1 in antigen-presenting cells represents a key event in allergic response development [3].

Biocatalytic Synthesis of Carveol Isomers

Carvoxime serves as a substrate in plant cell culture biotransformations. Studies with Nicotiana tabacum have shown that both (4R)-(-) and (4S)-(+)-carvoximes are hydrolyzed to carvone, which is then subsequently reduced to the corresponding carveol isomers [4]. This provides a specific, enzymatically-driven route to carveol, a valuable fragrance alcohol. Procurement of specific carvoxime enantiomers is necessary for groups exploring these green chemistry pathways for producing chiral fragrance compounds.

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